Metabolic Fate: Non-Neurotoxic 2-Pyridone Detoxification Product vs. Neurotoxic MPP+ in Perfused Rat Liver
CAS 67970-80-3 (1-methyl-4-phenyl-2-pyridone) is a terminal detoxification metabolite of MPTP, formed via hepatic aldehyde oxidase (AO). In perfused rat livers from a high-AO-activity strain (Jcl:Wistar), the formation of 1-methyl-4-phenyl-2-pyridone and its lactam precursor is almost equal to that of the neurotoxic MPP+ (1-methyl-4-phenylpyridinium) after 90-min recirculation of 1 mM MPTP [1]. However, when AO is competitively inhibited with 2-hydroxypyrimidine (2-OH PM), a marked decrease of the 2-pyridone and lactam species occurs with a concomitant increase in MPP+ [1]. This demonstrates that the 2-pyridone pathway specifically diverts metabolism away from the neurotoxic MPP+ species, confirming CAS 67970-80-3 as a non-neurotoxic endpoint for toxicological studies.
| Evidence Dimension | Metabolite formation profile (relative abundance of detoxification vs. neurotoxic pathways) |
|---|---|
| Target Compound Data | 1-methyl-4-phenyl-2-pyridone formed at levels almost equal to MPP+ in high-AO strain (Jcl:Wistar); markedly decreased upon AO inhibition |
| Comparator Or Baseline | MPP+ (1-methyl-4-phenylpyridinium): formed at ~50% of total metabolites in high-AO strain; increases upon AO inhibition |
| Quantified Difference | AO-dependent shift: 2-pyridone/MPP+ ratio shifts from ~1:1 (high AO) to <<1:1 (AO-inhibited or AO-deficient strain) |
| Conditions | Perfused rat liver; 90-min recirculation of 1 mM MPTP; HPLC analysis (Ohta et al., 2000) |
Why This Matters
For studies requiring a non-neurotoxic MPTP metabolite standard or substrate for aldehyde oxidase activity quantification, CAS 67970-80-3 is the definitive choice, whereas MPP+ (CAS 39794-99-5) would introduce confounding neurotoxicity.
- [1] Ohta, S.; Tachikawa, O.; Makino, Y.; Tasaki, Y.; Hirobe, M. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in perfused rat liver: involvement of hepatic aldehyde oxidase as a detoxification enzyme. Drug Metabolism and Disposition, 2000, 28, 538-543. View Source
